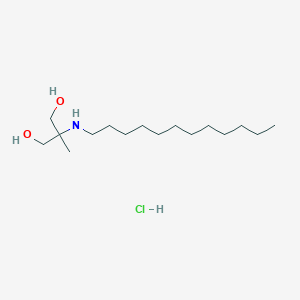
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride
Description
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride is a chemical compound with a variety of applications in different fields. It is a derivative of 1,3-propanediol, which is a versatile platform chemical widely used in the cosmetics, pharmaceutical, and polymer industries
Properties
IUPAC Name |
2-(dodecylamino)-2-methylpropane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-17-16(2,14-18)15-19;/h17-19H,3-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESYBJDGCMPYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(C)(CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158168 | |
| Record name | 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-80-8 | |
| Record name | 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride involves several steps. One common method is the reaction of 1,3-propanediol with dodecylamine and methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous processing to optimize efficiency and reduce costs .
Chemical Reactions Analysis
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be used as a surfactant or emulsifying agent in various formulations . Additionally, it is used in the industry for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can interact with cell membranes, altering their permeability and fluidity . This interaction can affect various cellular processes, including signal transduction and transport mechanisms . The compound’s amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane dynamics and function .
Comparison with Similar Compounds
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride can be compared with other similar compounds, such as 2-amino-1,3-propanediol and 1,3-propanediol . While all these compounds share a common backbone, their functional groups and side chains confer different properties and applications. For instance, 2-amino-1,3-propanediol is widely used as an intermediate in the synthesis of pharmaceuticals and surfactants . The unique dodecylamino group in this compound provides it with distinct amphiphilic properties, making it suitable for specific applications in drug delivery and material science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


